N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine
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Overview
Description
N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine is a compound that belongs to the class of N2-acyl-L-glutamines It is characterized by the presence of hydroxy groups attached to the glutamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine typically involves the acylation of L-glutamine with hydroxy-containing acyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the acylation process. For instance, the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) can be employed to achieve the desired product.
Industrial Production Methods
Industrial production of N2-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in glutamine metabolism, influencing various biochemical processes. The hydroxy groups play a crucial role in its binding affinity and reactivity with these enzymes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-Hydroxy-L-glutaminyl-L-proline
- N~2~-Hydroxy-L-glutaminylglycine
- N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutaminate
Uniqueness
N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine is unique due to its specific hydroxy modifications, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it valuable for targeted research and applications.
Properties
CAS No. |
656831-34-4 |
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Molecular Formula |
C10H18N4O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]-hydroxyamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N4O7/c11-7(15)3-1-5(13-20)9(17)14(21)6(10(18)19)2-4-8(12)16/h5-6,13,20-21H,1-4H2,(H2,11,15)(H2,12,16)(H,18,19)/t5-,6-/m0/s1 |
InChI Key |
VAKMULXGWGAYGA-WDSKDSINSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N([C@@H](CCC(=O)N)C(=O)O)O)NO |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N(C(CCC(=O)N)C(=O)O)O)NO |
Origin of Product |
United States |
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